molecular formula C17H34O2 B10815317 17,17,17-trideuterioheptadecanoic acid

17,17,17-trideuterioheptadecanoic acid

Cat. No.: B10815317
M. Wt: 273.5 g/mol
InChI Key: KEMQGTRYUADPNZ-FIBGUPNXSA-N
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Description

17,17,17-Trideuterioheptadecanoic acid, also known as Margaric acid (d3), is a deuterated fatty acid. It is a long-chain fatty acid with the molecular formula C17H31D3O2. This compound is a stable isotope-labeled analogue of heptadecanoic acid, which is a saturated fatty acid found as a trace component in the fat of ruminants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,17,17-trideuterioheptadecanoic acid involves the incorporation of deuterium atoms at the terminal carbon of heptadecanoic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The production is carried out in cleanroom environments to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 17,17,17-Trideuterioheptadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17,17,17-Trideuterioheptadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17,17,17-trideuterioheptadecanoic acid involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound through various biochemical processes. This helps in elucidating the metabolic fate of fatty acids and understanding their role in cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific placement of deuterium atoms at the terminal carbon, which provides distinct advantages in metabolic studies. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .

Properties

IUPAC Name

17,17,17-trideuterioheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMQGTRYUADPNZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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